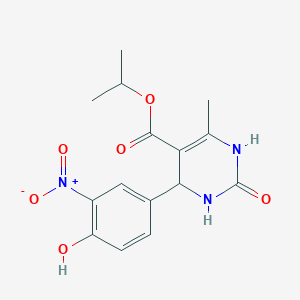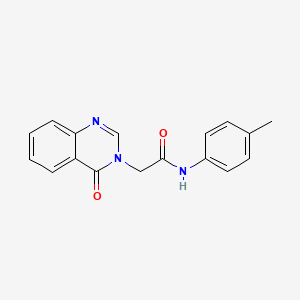![molecular formula C21H19N3S B11644140 N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B11644140.png)
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-ジメチルフェニル)-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-アミンは、チエノピリミジン類に属する複雑な有機化合物です。この化合物は、3,4-ジメチルフェニル基と4-メチルフェニル基で置換されたチエノ[2,3-d]ピリミジンコアを含むユニークな構造が特徴です。
準備方法
合成経路と反応条件
N-(3,4-ジメチルフェニル)-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-アミンの合成は、通常、複数段階の有機反応を伴います。一般的な合成経路には、以下の手順が含まれます。
チエノ[2,3-d]ピリミジンコアの形成: チエノ[2,3-d]ピリミジンコアは、チオフェン誘導体やピリミジン誘導体などの適切な前駆体を用いた環化反応によって合成できます。
置換反応: 3,4-ジメチルフェニル基と4-メチルフェニル基は、置換反応によって導入されます。これらの反応には、多くの場合、ハロゲン化芳香族化合物などの試薬や、置換プロセスを促進する触媒の使用が必要です。
精製: 最終生成物は、再結晶やクロマトグラフィーなどの技術を使用して精製され、目的の化合物を高純度で得ます。
工業生産方法
N-(3,4-ジメチルフェニル)-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-アミンの工業生産では、実験室規模の合成方法を拡大することがあります。これには、反応条件の最適化、より大きな反応容器の使用、連続フロー反応器の採用などにより、効率と収率を高めることが含まれます。
化学反応の分析
反応の種類
N-(3,4-ジメチルフェニル)-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-アミンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、過酸化水素や過マンガン酸カリウムなどの酸化剤を使用して酸化して、対応する酸化生成物を生成できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤を使用して行うことができ、還元誘導体を生成します。
置換: この化合物は、適切な試薬と触媒を使用して官能基を他の基に置き換える置換反応に関与することができます。
一般的な試薬と条件
酸化: 過酸化水素、過マンガン酸カリウム、その他の酸化剤。
還元: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム、その他の還元剤。
置換: ハロゲン化芳香族化合物、パラジウムや銅錯体などの触媒。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、酸化は、追加の酸素含有官能基を有する酸化誘導体を生成する可能性があり、一方、還元は、還元された官能基を有する化合物を生成する可能性があります。
科学研究への応用
N-(3,4-ジメチルフェニル)-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-アミンは、幅広い科学研究の用途があります。
化学: これは、より複雑な有機分子や材料の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌、抗ウイルス、抗がん作用など、潜在的な生物活性について研究されています。
医学: さまざまな疾患の治療薬としての可能性を探る研究が進行中です。
産業: 電子材料やフォトニック材料など、特定の特性を持つ新素材の開発に利用されています。
科学的研究の応用
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the development of new materials with specific properties, such as electronic or photonic materials.
作用機序
N-(3,4-ジメチルフェニル)-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-アミンの作用機序は、特定の分子標的と経路との相互作用を伴います。この化合物は、酵素、受容体、または他のタンパク質に結合して、その活性を調節し、さまざまな生物学的効果をもたらす可能性があります。関与する正確な分子標的と経路は、特定の用途と使用状況によって異なります。
類似化合物との比較
類似化合物
- N-(2-(3,4-ジメトキシフェニル)エチル)-2-メチル-6-フェニルチエノ[2,3-d]ピリミジン-4-アミン
- N-(3,4-ジメチルフェニル)-2-{[3-エチル-7-(4-メチルフェニル)-4-オキソ-3,4-ジヒドロチエノ[3,2-d]ピリミジン-2-イル]チオ}アセトアミド
独自性
N-(3,4-ジメチルフェニル)-5-(4-メチルフェニル)チエノ[2,3-d]ピリミジン-4-アミンは、その特定の置換パターンと、3,4-ジメチルフェニル基と4-メチルフェニル基の両方があることでユニークです。このユニークな構造は、さまざまな研究用途にとって貴重な化合物である、独特の化学的および生物学的特性をもたらします。
特性
分子式 |
C21H19N3S |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
N-(3,4-dimethylphenyl)-5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-amine |
InChI |
InChI=1S/C21H19N3S/c1-13-4-7-16(8-5-13)18-11-25-21-19(18)20(22-12-23-21)24-17-9-6-14(2)15(3)10-17/h4-12H,1-3H3,(H,22,23,24) |
InChIキー |
GLRACZLWRDQWCJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC=NC(=C23)NC4=CC(=C(C=C4)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (2Z)-2-(3-chlorobenzylidene)-5-(3,4-diethoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11644057.png)
![propyl {[3-(4-chlorophenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B11644059.png)
![2-methoxy-4-nitro-N-[(1Z)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinolin-1-ylidene]aniline](/img/structure/B11644068.png)
![4-(4-Hydroxy-3-methoxyphenyl)-2,7,7-trimethyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B11644071.png)
![3-butyl-5,6-bis(4-methoxyphenyl)furo[2,3-d]pyrimidin-4(3H)-imine](/img/structure/B11644073.png)
![10-butanoyl-11-(2,6-dichlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11644079.png)
![2-[1-(Furan-2-ylmethylamino)ethylidene]indene-1,3-dione](/img/structure/B11644090.png)


![5-{4-[(4-chlorobenzyl)oxy]-3-iodo-5-methoxybenzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11644095.png)
![1-(3,4-dihydro-1H-isochromen-1-yl)-N-[(E)-(2,4,5-trimethoxyphenyl)methylidene]methanamine](/img/structure/B11644110.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-dimethoxybenzamide](/img/structure/B11644118.png)
![2-[(4-chlorobenzyl)sulfanyl]-N-{3-[(1,3-dioxo-2-phenyl-2,3-dihydro-1H-isoindol-5-yl)oxy]phenyl}acetamide](/img/structure/B11644121.png)
![methyl (5Z)-5-(4-{2-[(2-methoxyphenyl)amino]-2-oxoethoxy}benzylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11644127.png)
